异麦芽糖

描述

Isomaltulose is a fully digestible, slow-release carbohydrate. It offers a slower, lower, and sustained rise in blood glucose . It is widely used as a functional sweetener with promising properties, including slower digestion, lower glycemic index, prolonged energy release, lower insulin reaction, and less cariogenicity .

Synthesis Analysis

Isomaltulose is synthesized from beet molasses by Immobilized Sucrose Isomerase (SIase). The most efficient biocatalyst for isomaltulose synthesis is from sulfuric acid (H2SO4) pretreated beet molasses followed by centrifugation for the removal of insoluble matters and reducing viscosity . Another study showed that a recombinant Corynebacterium glutamicum strain was used for the biosynthesis of high-purity isomaltulose from sugar industrial waste molasses .Molecular Structure Analysis

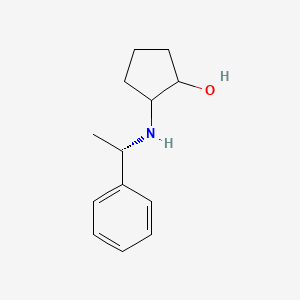

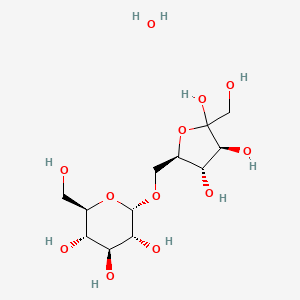

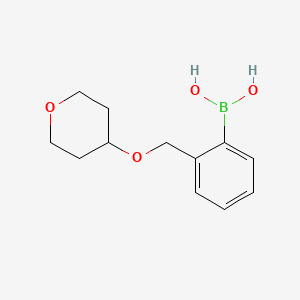

Isomaltulose has a molecular formula of C12H22O11. Its average mass is 342.297 Da and its monoisotopic mass is 342.116211 Da . The structural basis of Erwinia rhapontici Isomaltulose Synthase has been studied .Chemical Reactions Analysis

The reaction mechanism of isomaltulose production involves the intramolecular rearrangement of sucrose, producing two different isomerization products: isomaltulose and trehalulose . A rapid HPLC method has been developed for the separation of isomaltulose from other common edible carbohydrates such as sucrose, glucose, and maltodextrins .Physical And Chemical Properties Analysis

Isomaltulose is a reducing disaccharide occurring naturally in honey and sugarcane juice in very small quantities. It is a structural isomer of sucrose and has a similar taste and appearance to sucrose .科学研究应用

益生元活性和肠道菌群调节

异麦芽糖表现出益生元活性,在大鼠中有益地调节肠道菌群。它促进益生菌的生长,增加短链脂肪酸(SCFAs)和次生胆酸的产生。通过观察到摄入异麦芽糖的大鼠中有益菌群的丰度增加和病原体水平降低来证实这一点(Yang et al., 2021)。

运动期间的代谢效应

异麦芽糖在运动期间与蔗糖相比具有明显的代谢效应。它被缓慢消化,导致吸收速度较慢,外源碳水化合物氧化速率较低,并且血糖和胰岛素水平上升较为温和。这导致运动期间脂肪氧化增加,表明在运动营养中可能有应用(Achten et al., 2007)。

血糖反应和抗氧化能力

与绿茶结合时,异麦芽糖可以增强餐后血糖和胰岛素浓度的降低,同时减少血浆抗氧化能力的改变。这表明在膳食管理和功能性食品开发中可能有应用(Suraphad et al., 2017)。

益生元特性和健康益处

由于其低升糖指数和潜在的健康益处,异麦芽糖正受到作为替代甜味剂的关注。它已被认为在慢性疾病的预防和管理中起着作用,突显了其益生元特性和在健康、认知和营养增强中的应用(Shyam et al., 2018)。

食品产品中的定量化

在食品产品中对异麦芽糖进行定量分析的发展,使用异核单量子相干NMR等技术,对其在运动营养和适合糖尿病患者的产品中的应用至关重要。更快速的定量方法对于在食品行业中的有效利用是必要的(Fels et al., 2022)。

植物细胞中的代谢

异麦芽糖在植物细胞中被活跃代谢,挑战了其在生理研究中不被代谢的观念。这一洞察对其在植物生物技术中的应用和通过基因工程增加糖产量至关重要(Wu & Birch, 2011)。

升糖和胰岛素反应

研究表明,异麦芽糖引起的升糖和胰岛素反应较蔗糖减弱。这一发现对于2型糖尿病、糖耐量受损或高血压患者特别相关(Xie et al., 2022)。

作用机制

安全和危害

未来方向

Recent advancements in immobilized cells/enzymes for isomaltulose production involve refining traditional approaches and innovating in materials and methods. Innovations in immobilized enzyme methods include cross-linked enzyme aggregates, nanoflowers, inclusion bodies, and directed affinity immobilization . This process has the potential to be effective and promising for industrial production and application of isomaltulose as a functional sweetener for sucrose substitute .

属性

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-4-6(15)8(17)9(18)11(22-4)21-2-5-7(16)10(19)12(20,3-14)23-5;/h4-11,13-20H,1-3H2;1H2/t4-,5-,6-,7-,8+,9-,10+,11+,12?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKUCJJNNDINKX-HGLHLWFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)O)O)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H](C(O2)(CO)O)O)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40206746 | |

| Record name | Isomaltulose monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Palatinose monohydrate | |

CAS RN |

58024-13-8 | |

| Record name | Isomaltulose monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058024138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isomaltulose monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1454618.png)

![[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]amine](/img/structure/B1454633.png)

![2-Oxa-8-azaspiro[5.5]undecane](/img/structure/B1454635.png)